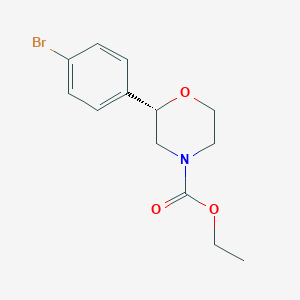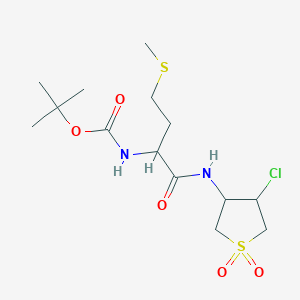![molecular formula C22H32B2N2O4 B12623237 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole CAS No. 942070-76-0](/img/structure/B12623237.png)
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole is a complex organic compound that features boron-containing dioxaborolane groups. These groups are known for their utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The compound’s structure includes an imidazole ring, which is a common motif in many biologically active molecules.
準備方法
The synthesis of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Boron Groups: The dioxaborolane groups can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Methylation: The final step involves the methylation of the imidazole nitrogen using methyl iodide under basic conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
化学反応の分析
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole can undergo several types of chemical reactions:
Oxidation: The boron groups can be oxidized to form boronic acids.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The boron groups can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed from these reactions include biaryl compounds and boronic acids.
科学的研究の応用
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: The imidazole ring is a common motif in many biologically active molecules, making this compound useful in the synthesis of potential pharmaceuticals.
Medicine: Its derivatives may have applications in drug development, particularly in the design of enzyme inhibitors.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism by which 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole exerts its effects depends on its application. In cross-coupling reactions, the boron groups facilitate the formation of carbon-carbon bonds via a palladium-catalyzed mechanism. In biological systems, the imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity.
類似化合物との比較
Similar compounds include other boron-containing imidazoles and dioxaborolanes. For example:
1-Methyl-2-phenyl-1H-imidazole: Lacks the boron groups and is less versatile in cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar but lacks the additional boron group on the phenyl ring, making it less effective in certain synthetic applications.
The uniqueness of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole lies in its dual boron groups, which enhance its reactivity and versatility in organic synthesis.
特性
CAS番号 |
942070-76-0 |
|---|---|
分子式 |
C22H32B2N2O4 |
分子量 |
410.1 g/mol |
IUPAC名 |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazole |
InChI |
InChI=1S/C22H32B2N2O4/c1-19(2)20(3,4)28-23(27-19)16-13-11-10-12-15(16)18-25-14-17(26(18)9)24-29-21(5,6)22(7,8)30-24/h10-14H,1-9H3 |
InChIキー |
RVQGPRVXHKPPFV-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=NC=C(N3C)B4OC(C(O4)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


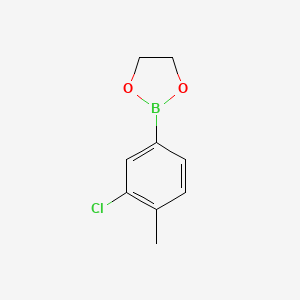
![[(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12623173.png)
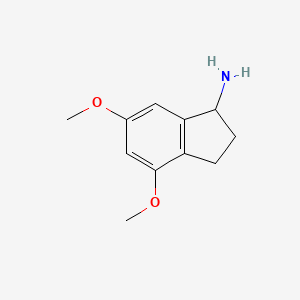
![2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12623177.png)
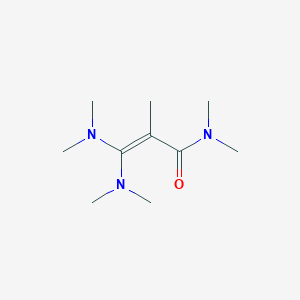

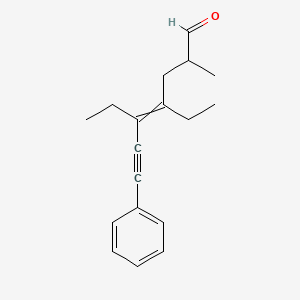
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12623212.png)
![3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B12623221.png)

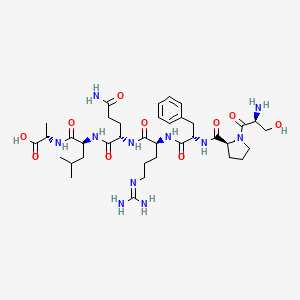
![1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene](/img/structure/B12623238.png)
